1-(5-Vinylindolin-1-yl)ethanone

説明

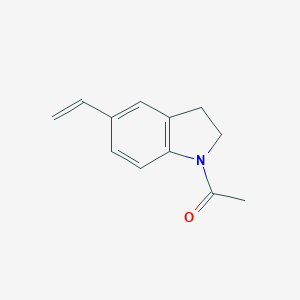

1-(5-Vinylindolin-1-yl)ethanone is a synthetic organic compound featuring an indoline backbone substituted with a vinyl group at the 5-position and an acetyl group at the 1-position.

特性

CAS番号 |

136081-56-6 |

|---|---|

分子式 |

C12H13NO |

分子量 |

187.24 g/mol |

IUPAC名 |

1-(5-ethenyl-2,3-dihydroindol-1-yl)ethanone |

InChI |

InChI=1S/C12H13NO/c1-3-10-4-5-12-11(8-10)6-7-13(12)9(2)14/h3-5,8H,1,6-7H2,2H3 |

InChIキー |

UMLOCUIBSYOBQK-UHFFFAOYSA-N |

SMILES |

CC(=O)N1CCC2=C1C=CC(=C2)C=C |

正規SMILES |

CC(=O)N1CCC2=C1C=CC(=C2)C=C |

製品の起源 |

United States |

類似化合物との比較

Structural Features and Substituent Effects

The table below compares 1-(5-Vinylindolin-1-yl)ethanone with key analogs, emphasizing substituent-driven differences:

Key Observations :

- Electron-Withdrawing Groups (e.g., Cl, NO₂): Increase stability and reactivity in electrophilic substitutions. For example, 1-(5-Chloro-1H-indol-3-yl)ethanone shows enhanced antifungal activity due to chlorine’s electronegativity .

- Electron-Donating Groups (e.g., Vinyl, OH): The vinyl group in this compound may facilitate polymerization or conjugation, while the hydroxy group in 1-(5-Hydroxyindolin-1-yl)ethanone improves aqueous solubility .

Antifungal and Antimicrobial Profiles

- 1-(5-Chloro-1H-indol-3-yl)ethanone: Demonstrated moderate activity against Candida albicans (MIC = 32 µg/mL) .

- α-Azole Ethanones (e.g., 1-(benzofuran-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone): Exhibit potent antifungal activity (MIC = 8 µg/mL against Aspergillus fumigatus) due to triazole’s CYP51 inhibition .

- Nitro-Substituted Indolyl Ethanones: 1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone showed superior antimalarial activity (pIC₅₀ = 8.21) compared to chloroquine (pIC₅₀ = 7.55) .

Mechanistic Insights: The vinyl group in this compound may enhance membrane permeability, but its lack of heterocyclic moieties (e.g., triazoles) could limit target-specific interactions .

Physicochemical Properties

- Lipophilicity (LogP): this compound: Estimated LogP = 2.1 (moderate lipophilicity). 1-(5-Hydroxyindolin-1-yl)ethanone: LogP = 1.3 due to polar hydroxy group .

- Solubility : Hydroxy and nitro substituents reduce LogP but improve solubility in polar solvents (e.g., DMSO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。